

An In-Depth Technical Guide to 2-phenyl-N-(1-phenylethyl)acetamide

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Compound of Interest

Compound Name: 2-phenyl-N-(1-phenylethyl)acetamide

CAS No.: 17537-42-7

Cat. No.: B15483575

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-phenyl-N-(1-phenylethyl)acetamide**, a chiral amide with significant applications in synthetic organic chemistry. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via amide coupling is presented, with an emphasis on the chemical principles governing the reaction. Furthermore, this guide discusses the compound's role as a valuable chiral building block in asymmetric synthesis and as an intermediate in the development of biologically active molecules. All technical claims are substantiated with citations to authoritative sources.

Introduction

2-phenyl-N-(1-phenylethyl)acetamide is an organic compound belonging to the amide family. Its structure is characterized by a phenylacetamide group N-substituted with a chiral 1-phenylethyl moiety. This chirality is of paramount importance, making the compound,

particularly its enantiomerically pure forms (e.g., (S)-N-(1-phenylethyl)acetamide), a valuable tool in stereoselective synthesis.[1] The presence of two phenyl rings and an amide linkage imparts specific chemical and physical properties that are leveraged in various synthetic applications. In pharmaceutical and agrochemical research, the 1-phenylethyl group can act as a chiral auxiliary, directing the stereochemical outcome of a reaction, a critical strategy for producing enantiomerically pure compounds with specific biological activities.[1][2]

Physicochemical and Structural Properties

The core identity of **2-phenyl-N-(1-phenylethyl)acetamide** is defined by its molecular structure and resulting properties. The compound is comprised of 16 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom.

Table 1: Core Properties of **2-phenyl-N-(1-phenylethyl)acetamide**

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₇ NO	[3]
Molecular Weight	239.32 g/mol	[3]
Exact Mass	239.131014 g/mol	[3]
InChIKey	YPFYOAJCSYWUGO- UHFFFAOYSA-N	[3]

These fundamental properties are the basis for all stoichiometric calculations in synthesis and for characterization via mass spectrometry.

Synthesis and Mechanistic Insights

The most common and direct method for synthesizing **2-phenyl-N-(1-phenylethyl)acetamide** is through the acylation of 1-phenylethylamine with a derivative of phenylacetic acid. This is a classic example of amide bond formation.

General Reaction Scheme

The reaction involves the nucleophilic attack of the amine group of 1-phenylethylamine on an activated carboxyl group of phenylacetic acid. To facilitate this, phenylacetic acid is typically

converted to a more reactive species, such as an acyl chloride (phenylacetyl chloride), or activated in situ using a coupling agent.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a robust method for the synthesis of **2-phenyl-N-(1-phenylethyl)acetamide** using phenylacetyl chloride and 1-phenylethylamine.

Materials:

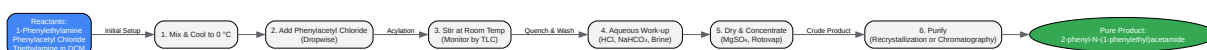
- 1-Phenylethylamine (1.0 eq)
- Phenylacetyl chloride (1.05 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine (1.2 eq)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reactant Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
 - **Causality:** The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Cooling to 0 °C helps to control the exothermic nature of the reaction.

- Acylation: Add phenylacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- Work-up & Extraction:
 - Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
 - Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
 - Causality: The HCl wash removes any unreacted triethylamine and 1-phenylethylamine. The NaHCO₃ wash neutralizes any remaining acidic species, including excess HCl. The brine wash removes residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **2-phenyl-N-(1-phenylethyl)acetamide**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-phenyl-N-(1-phenylethyl)acetamide**.

Spectroscopic Characterization

Post-synthesis, the identity and purity of the compound must be confirmed using spectroscopic methods.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectroscopy is expected to show distinct signals for the aromatic protons of the two phenyl rings, a quartet and a doublet for the $-\text{CH}(\text{CH}_3)-$ protons of the ethyl moiety, a singlet for the benzylic $-\text{CH}_2-$ protons, and a broad singlet for the amide N-H proton.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching vibration (around 3300 cm^{-1}) and a strong C=O (amide I band) stretching vibration (around $1640\text{-}1660\text{ cm}^{-1}$).^[4]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M^+) corresponding to the compound's molecular weight ($m/z = 239.32$).^[3]

Applications in Research and Development

The primary value of **2-phenyl-N-(1-phenylethyl)acetamide** in research lies in its application as a chiral intermediate.

- Chiral Auxiliary: The 1-phenylethyl group can serve as a chiral auxiliary, effectively controlling the stereochemistry of reactions at adjacent positions.^[2] The bulky phenyl group can shield one face of a reactive intermediate (like an enolate), forcing an incoming electrophile to attack from the less hindered face, thus achieving high diastereoselectivity.
- Precursor for Bioactive Molecules: This compound serves as a key building block for more complex, biologically active molecules. Amides are fundamental structures in many pharmaceuticals.^[5] Derivatives of this scaffold have been explored for various therapeutic properties, including analgesic and antimicrobial activities.^[1] While this specific compound may not be a final drug, its structural motifs are relevant in medicinal chemistry for creating new chemical entities.^[6]

Conclusion

2-phenyl-N-(1-phenylethyl)acetamide is a well-defined chemical entity with a molecular formula of $\text{C}_{16}\text{H}_{17}\text{NO}$ and a molecular weight of 239.32 g/mol .^[3] Its synthesis is

straightforward, relying on fundamental amide bond formation chemistry. The true utility of this compound is realized in its application within asymmetric synthesis, where its inherent chirality is used to guide the formation of stereochemically defined products. For researchers in organic synthesis and drug development, it represents a versatile intermediate for constructing complex chiral molecules.

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